ent-17-Hydroxykauran-3-one
Description
Historical Context and Discovery
This compound was first isolated from the roots of Euphorbia fischeriana, a species traditionally used in Chinese medicine for treating tuberculosis and ringworm. Early studies focused on identifying bioactive diterpenoids in this plant, driven by its ethnopharmacological relevance. The compound’s isolation and structural elucidation were facilitated by advances in spectroscopic techniques, including nuclear magnetic resonance (NMR) and high-resolution electrospray ionization mass spectrometry (HRESIMS).
Classification as a Kaurane-type Diterpenoid
This compound belongs to the ent-kaurane subclass of diterpenoids, distinguished by its tetracyclic framework with a trans-fused bicyclic system and a cis-fused tetracyclic structure. Key structural features include:
- Carbon Skeleton : A kaurane backbone with 20 carbons arranged in four fused rings.
- Functional Groups : A hydroxyl group at C-17 and a ketone at C-3.
- Stereochemistry : Defined by the ent-configuration of the kaurane system, which differs from the syn-kaurane series.
| Structural Characteristics | Details |
|---|---|
| Molecular Formula | C₂₀H₃₂O₂ |
| Molecular Weight | 304.47 g/mol |
| Key Functional Groups | -OH (C-17), =O (C-3) |
| Stereochemical Features | ent-Kaurane configuration |
Significance in Natural Product Chemistry
This compound exemplifies the structural diversity and bioactivity of diterpenoids, a class critical to drug discovery. Its significance includes:
- Antimicrobial Activity : Demonstrated weak inhibitory effects against Staphylococcus aureus, highlighting potential applications in antimicrobial research.
- Cytotoxic Potential : Part of a broader class of diterpenoids from Euphorbia species with reported antitumor activity, though specific IC₅₀ values for this compound remain under investigation.
- Phytochemical Marker : Serves as a reference compound for identifying related diterpenoids in medicinal plants.
Research Evolution and Current Status
Research on this compound has evolved from initial isolation to mechanistic studies. Key developments include:
Properties
IUPAC Name |
(1S,4S,9S,10R,13R,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-18(2)15-6-9-20-10-13(14(11-20)12-21)4-5-16(20)19(15,3)8-7-17(18)22/h13-16,21H,4-12H2,1-3H3/t13-,14-,15-,16+,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTFWLIJEYMGTO-ILRNBGBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@H](C4)CO)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Natural Extraction and Isolation
Source Identification and Phytochemical Profiling
ent-17-Hydroxykauran-3-one has been isolated from the roots of Euphorbia fischeriana, a plant traditionally used in East Asian medicine. The extraction typically involves maceration of dried plant material in methanol or ethanol, followed by sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate). Column chromatography over silica gel or Sephadex LH-20 is employed for purification, with final isolation achieved via preparative HPLC.
Synthetic Preparation Strategies
Allylic Hydroxylation of ent-Kaurenic Acid Derivatives
The most robust synthetic route involves selenium dioxide (SeO₂)-mediated allylic hydroxylation of ent-kaurenic acid (1a), a commercially available diterpenoid precursor.
Reaction Conditions and Optimization
- Solvent System : Dichloromethane (CH₂Cl₂) outperforms dioxane by minimizing side reactions (e.g., epoxidation).
- Oxidant Stoichiometry : A 1.5:1 molar ratio of SeO₂ to ent-kaurenic acid maximizes selectivity for ent-17-hydroxy derivatives.
- Temperature and Time : Reactions conducted at 25°C for 24–48 hours yield 53–74% ent-15α-hydroxykaur-16-en-19-oic acid (2a), which is subsequently oxidized to this compound.
Table 1: Allylic Hydroxylation Outcomes Under Varied Conditions
| Condition | Yield of 2a (%) | Byproducts (%) |
|---|---|---|
| CH₂Cl₂, 24 h, no H₂O₂ | 74 | 26 |
| Dioxane, 48 h, H₂O₂ | 18 | 82 |
Mechanistic Pathway
SeO₂ facilitates a-sigmatropic shift, forming a selenide intermediate that hydrolyzes to the allylic alcohol (Figure 3). Competing pathways involving C-15 or C-17 oxidation account for byproducts like ent-17-oxo-kaur-15-en-19-oic acid (3a).
Oxidation of ent-Kauran-17-ol Derivatives
This compound is accessible via Jones oxidation of ent-kauran-17-ol. However, overoxidation to carboxylic acids necessitates careful control:
Advanced Functionalization Techniques
Analytical Characterization
Spectroscopic Data
Industrial and Regulatory Considerations
Scalability Challenges
Multi-step syntheses face bottlenecks in SeO₂ handling (toxicity) and chromatographic purification. Continuous-flow systems are being tested to improve throughput.
Chemical Reactions Analysis
Types of Reactions
ent-17-Hydroxykauran-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Reduction of the ketone group to a secondary alcohol.
Substitution: Replacement of the hydroxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Ent-17-Hydroxykauran-3-one exhibits significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, including HCT116 cells, which are derived from human colorectal cancer. The compound's mechanism involves the activation of apoptotic pathways, leading to cell cycle arrest and subsequent cell death .
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages, which are critical mediators in inflammatory responses . This inhibition suggests potential applications in treating inflammatory diseases.
Hepatoprotective Properties
The compound has also been studied for its hepatoprotective effects. It demonstrates the ability to protect liver cells from damage induced by various toxins, making it a candidate for further investigation in liver disease therapies .
Immunomodulatory Effects
This compound shows promise as an immunomodulator. Its ability to modulate immune responses could have implications for diseases characterized by immune dysregulation, such as autoimmune disorders .
Antitumor Efficacy in Rodent Models
A study investigated the antitumor activity of ent-kaurenoic acid complexes derived from Mikania glomerata leaves enriched with this compound. This formulation demonstrated low systemic toxicity and significant tumor inhibition in rodent models, attributed to its ability to inhibit lactate dehydrogenase (LDH) activity and modulate NF-kB signaling pathways .
Inhibition of HIV Replication
In vitro studies have shown that extracts containing ent-kaurane derivatives can inhibit HIV replication in lymphocytic cells. This suggests that this compound may play a role in developing antiviral therapies .
Comparative Data Table
| Property | This compound | Other Diterpenoids |
|---|---|---|
| Anticancer Activity | Induces apoptosis in HCT116 | Varies by structure |
| Anti-inflammatory Effects | Inhibits iNOS and COX-2 | Common among several |
| Hepatoprotective Effects | Protects liver cells | Not universally present |
| Immunomodulatory Effects | Modulates immune responses | Varies widely |
Mechanism of Action
The mechanism of action of ent-17-Hydroxykauran-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares ent-17-Hydroxykauran-3-one with key analogues, emphasizing substituents, molecular properties, and applications:
Key Research Findings
Functional Group Influence: The C3-ketone in this compound reduces polarity compared to carboxylic acid-containing analogues (e.g., ent-3-Oxokauran-17-oic acid), impacting solubility and membrane permeability .
Biological Activity: this compound is specialized for Sirtuin-1 detection, whereas ent-3-Oxokauran-17-oic acid is prioritized in drug screening libraries for its dual ketone-carboxylic acid functionality .
Carboxylic acid groups (e.g., in ent-17-Hydroxy-15-kauren-19-oic acid) improve water solubility but may limit blood-brain barrier penetration .
Biological Activity
ent-17-Hydroxykauran-3-one is a kaurane-type diterpenoid primarily isolated from the roots of Euphorbia fischeriana. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential antitumor properties. The following sections will detail the biological activity of this compound, supported by relevant research findings and data tables.
- Molecular Formula : CHO
- Molecular Weight : 304.48 g/mol
- Structure : The compound features a unique kaurane skeleton with a hydroxyl group at the 17th carbon position, contributing to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
Research Findings:
- Minimum Inhibitory Concentration (MIC) : In a study involving multiple ent-kaurane derivatives, this compound exhibited an MIC of 64 µg/mL against MRSA and VRE, indicating moderate antibacterial efficacy .
- Synergistic Effects : The compound demonstrated synergistic effects when combined with conventional antibiotics like vancomycin and doxorubicin, enhancing their effectiveness against resistant strains .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through various in vitro assays.
- Inhibition of Pro-inflammatory Mediators : Studies suggest that this compound may inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory responses .
- Cell Line Studies : In RAW 264.7 macrophages, this compound significantly reduced the production of pro-inflammatory cytokines, highlighting its therapeutic potential in inflammatory diseases.
Antitumor Activity
Preliminary research indicates that this compound may possess antitumor properties.
Evidence:
- Cytotoxicity Assays : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
- Mechanistic Insights : The compound appears to modulate cell cycle progression and promote apoptosis through intrinsic pathways, although detailed mechanisms require further elucidation.
Table 1: Biological Activities of this compound
Table 2: Synergistic Effects with Antibiotics
| Combination | Antibiotic | FICI Value | Effect |
|---|---|---|---|
| This compound + Vancomycin | Vancomycin | 0.3125 | Synergistic |
| This compound + Doxorubicin | Doxorubicin | Not specified | Synergistic |
Case Study 1: Efficacy Against MRSA
In a controlled study assessing the efficacy of various natural compounds against MRSA, this compound was identified as one of the promising candidates due to its significant antibacterial activity and ability to enhance the efficacy of standard antibiotics.
Case Study 2: Anti-inflammatory Effects
A study focusing on inflammatory responses in macrophages revealed that treatment with this compound resulted in a marked reduction in inflammatory markers, suggesting its potential application in treating inflammatory diseases.
Q & A
Q. Critical controls :
- Solvent controls (DMSO ≤0.1% v/v).
- Reference compounds (e.g., dexamethasone for anti-inflammatory assays) .
How can researchers resolve contradictions in reported bioactivity data for this compound?
Level: Advanced
Answer:
Contradictions often arise from:
Q. Systematic approach :
Replicate experiments under identical conditions.
Perform orthogonal assays (e.g., apoptosis vs. necrosis via flow cytometry) .
Apply meta-analysis to published data, accounting for methodological heterogeneity .
What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?
Level: Advanced
Answer:
Step 1 : Prioritize modifications:
- C-3 ketone : Replace with thioketone or amine to assess H-bonding role .
- C-17 hydroxyl : Acetylate or methylate to probe steric effects .
Step 2 : Use computational tools:
- Molecular docking : Predict binding affinity to targets (e.g., COX-2) using AutoDock Vina .
- QSAR models : Correlate substituent electronegativity with bioactivity (R² > 0.85 required) .
Step 3 : Validate with in vitro data. For example, methylated C-17 derivatives show 3-fold reduced anti-inflammatory activity, supporting hydroxyl’s critical role .
How should researchers address challenges in scaling up this compound synthesis for preclinical studies?
Level: Advanced
Answer:
Key challenges :
- Low biocatalytic yields at >1 L scale.
- Oxidative degradation during prolonged reactions.
Q. Solutions :
- Flow chemistry : Improve heat/mass transfer for oxidation steps .
- Stabilization : Add antioxidants (e.g., BHT) and use amber glassware to prevent light-induced degradation .
- Process analytics : Implement PAT (Process Analytical Technology) for real-time HPLC monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
